2-(Trifluoromethyl)pyrimidine-4,6-diol
Overview
Description
2-(Trifluoromethyl)pyrimidine-4,6-diol is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The trifluoromethyl group at the 2-position indicates the presence of a CF3 group attached to the second carbon of the pyrimidine ring. The diol suffix suggests the presence of two hydroxyl (-OH) groups, likely at the 4 and 6 positions of the ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component one-pot process based on a coupling-isomerization sequence followed by cyclocondensation with amidinium salts can be used to synthesize tri(hetero)aryl-substituted pyrimidines . Additionally, the reaction of guanidine with chalcones under basic conditions can lead to the formation of 2-amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines, which may share synthetic pathways with the target compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by various substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the energy of frontier orbitals and the energy gap between them . The presence of a trifluoromethyl group is known to be electron-withdrawing, which could impact the electronic structure of 2-(Trifluoromethyl)pyrimidine-4,6-diol.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as hydroxyl or amino groups can lead to the formation of hydrogen bonds and other non-covalent interactions . These interactions can significantly influence the reactivity and the potential for further chemical modifications of the pyrimidine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The introduction of polar substituents can lead to tuning of optical properties, as seen in the case of pyrrolo[2,3-d]pyrimidines, where the fluorescence quantum yield was enhanced . Similarly, the electron-donating or electron-withdrawing nature of substituents can affect the photophysical properties, such as absorption and emission wavelengths . The trifluoromethyl group in 2-(Trifluoromethyl)pyrimidine-4,6-diol is likely to contribute to its electron-deficient nature, which could influence its optical properties and reactivity.
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
2. Antifungal, Insecticidal, and Anticancer Activities
- Application : Trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
- Method : The compounds were synthesized through four-step reactions . The antifungal activities were determined by the typical mycelium growth rate method .
- Results : Some of the compounds exhibited good in vitro antifungal activities against several fungi at 50 μg/ml . The synthesized compounds showed moderate insecticidal activities and certain anticancer activities .
3. Materials Engineering
- Application : Fluorine is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Results : Many fluorine-containing physiologically active compounds are also employed as pharmaceuticals and agricultural chemicals .
4. Synthesis of Platinum Complex
- Application : 4-(Trifluoromethyl)pyrimidine-2-thiol, a structurally similar compound to 2-(Trifluoromethyl)pyrimidine-4,6-diol, may be used in the preparation of a novel half-lantern divalent complex of platinum .
- Results : A novel half-lantern divalent complex of platinum was synthesized .
5. Pest Control
- Application : Trifluoromethylpyridine derivatives are used in pest control. The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
- Results : The use of these derivatives has resulted in effective pest control .
6. FDA-Approved Drugs
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBKPNVGVAFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287741 | |
Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidine-4,6-diol | |
CAS RN |
672-47-9 | |
Record name | 672-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.